Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-
Description
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- is a bicyclic spiro compound featuring a 1-azabicyclo[2.2.1]heptane core fused to a pyrrolidine ring, with a 5-isoxazolyl substituent at the 1'-position. The 1-azabicyclo[2.2.1]heptane (azanorbornane) system confers conformational restraint, enhancing receptor binding specificity compared to flexible analogs like quinuclidine (1-azabicyclo[2.2.2]octane) .
Properties
CAS No. |
646057-13-8 |
|---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]-1'-yl-1,2-oxazole |
InChI |
InChI=1S/C12H17N3O/c1-5-13-16-11(1)14-8-4-12(9-14)10-2-6-15(12)7-3-10/h1,5,10H,2-4,6-9H2 |
InChI Key |
FYWMVMUSKOOASU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C23CCN(C3)C4=CC=NO4 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions
Cycloaddition reactions are pivotal in constructing the spirocyclic framework of this compound. Common strategies include:
Huisgen 1,3-Dipolar Cycloaddition : This method involves the reaction of nitrile oxides with alkynes to form the isoxazole ring at the 1' position, followed by spiroannulation to complete the bicyclic structure.
Palladium-Catalyzed Reactions : The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been noted for efficiently producing oxygenated derivatives of azabicyclo[2.2.1]heptanes, which can serve as precursors for further modification.
Organocatalytic Methods
Recent advancements have highlighted the use of organocatalysts in facilitating the formation of spiro compounds through cascade reactions that promote desired cyclization processes. These methods offer advantages such as milder reaction conditions and higher selectivity.
Oxidation and Reduction
The nitrogen atoms in both the azabicycloheptane and pyrrolidine rings can undergo redox reactions:
Oxidation : Treatment with meta-chloroperbenzoic acid converts tertiary amines to N-oxides, altering their solubility and reactivity.
Reduction : Hydrogenation over palladium on carbon selectively reduces the isoxazole ring to a β-aminoketone, allowing for further derivatization and functionalization.
Ring-Opening Reactions
Under acidic conditions (e.g., hydrochloric acid in dioxane), the spirocyclic structure can undergo controlled ring-opening to yield linear intermediates that can be re-cyclized into novel heterocycles.
Comparative Reactivity with Analogues
The reactivity profiles of Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- can be contrasted with its analogues such as isothiazole and pyrazine derivatives:
| Compound | Reaction with Electrophiles | Reaction with Nucleophiles |
|---|---|---|
| Isoxazole derivative | Electrophilic substitution at C4 | Nucleophilic attack at C5 |
| Isothiazole derivative | Sulfur participation enhances aromaticity | Reduced nucleophilic reactivity |
| Pyrazine derivative | Electron-deficient ring favors SNAr | No direct substitution at heteroatoms |
This table illustrates how substituents influence the reactivity profiles of these compounds.
Stability and Degradation Pathways
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- exhibits stability under inert atmospheres but may degrade through pathways such as hydrolysis or oxidation when exposed to moisture or oxidizing agents.
Chemical Reactions Analysis
Cyclization Reactions
The compound’s synthesis typically involves multi-step cyclization of nitrogen-containing precursors. Key methods include:
-
Intramolecular cycloadditions between isoxazole derivatives and bicyclic amine intermediates under catalytic conditions.
-
Organocatalytic cascades that promote spiro center formation via stereoselective bond formation.
| Reaction Type | Reagents/Conditions | Yield | Key Product Features |
|---|---|---|---|
| Intramolecular cyclization | Pd(OAc)₂, DMF, 80°C | 62–68% | High purity (>95%) with retention of stereochemistry |
| Organocatalytic cascade | L-Proline, THF, rt | 55% | Enantiomeric excess (ee) up to 88% |
Functional Group Transformations
The isoxazole moiety undergoes selective modifications:
-
Electrophilic substitution at the isoxazole’s C-4 position with halogens or nitro groups .
-
Nucleophilic ring-opening of the pyrrolidine ring under acidic conditions, yielding linear amines .
Example Reaction:
Cross-Coupling Reactions
The spiro scaffold participates in transition-metal-catalyzed couplings :
Notable Example :
Coupling with 5-pyrimidinylboronic acid yields derivatives with enhanced α7 nicotinic receptor affinity .
Metathesis and Ring Rearrangement
Ring-opening metathesis (ROM) using Grubbs catalysts enables structural diversification:
-
ROM of bicycloheptane : Generates fused-ring systems with retained isoxazole functionality .
-
Mechanism : Proceeds via ruthenium-carbene intermediates, confirmed by DFT studies .
Acid/Base-Mediated Reactions
-
Protonation : The azabicycloheptane nitrogen (pKa ~8.2) undergoes protonation in acidic media, altering solubility.
-
Deprotonation : LiHMDS induces deprotonation at the spiro center, enabling alkylation .
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 200°C via retro-Diels-Alder cleavage.
-
Photodegradation : UV exposure (254 nm) induces isoxazole ring opening, forming nitrile byproducts.
Comparative Reactivity Table
Scientific Research Applications
Biological Activities
Research indicates that spiro compounds, including Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-, exhibit a range of biological activities:
- Anticancer Properties : Similar spiro compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including colon and prostate cancer cells. The structural features may enhance their interaction with biological targets, leading to improved therapeutic profiles .
- Neurological Applications : Compounds in this class have been explored for their potential effects on the central nervous system. They may act as modulators of neurotransmitter receptors, which could be beneficial in treating disorders such as anxiety and depression .
Applications in Medicinal Chemistry
The applications of Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- extend into several fields:
- Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs targeting specific receptors involved in various diseases.
- Research in Neuropharmacology : The compound's ability to interact with nicotinic acetylcholine receptors suggests potential applications in treating cognitive disorders .
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isoxazolyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
1-Azabicyclo[2.2.1]heptane Derivatives
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)- (CAS 646057-11-6):
- Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(1,3,4-oxadiazol-2-yl)- (CAS 646057-16-1): Features a 1,3,4-oxadiazole substituent, known for metabolic stability in drug design . Structural InChIKey WSUORKOVPNKLIN-UHFFFAOYSA-N .
Stereochemical Considerations
- The 3-exo configuration of azanorbornane derivatives (e.g., Merck’s amino oxadiazole series) shows superior potency at nAChRs due to reduced steric hindrance in the receptor’s active site .
- In contrast, mixtures of endo/exo isomers (e.g., 55:45 dr in 1-azabicyclo[2.2.1]heptane derivatives) are often used in synthesis but may reduce activity .
Pharmacological Activity
α7 nAChR Ligands
- Compound 21 (Bristol-Myers Squibb) :
Muscarinic Receptor Targeting
- Azanorbornane-methyl oxadiazoles (e.g., compound 3): Demonstrated 10-fold higher potency than arecoline-based oxadiazoles at muscarinic receptors . The 5-isoxazolyl substituent may further modulate selectivity for M₁/M₄ receptor subtypes.
Physicochemical Properties
Key Observations :
- The 5-isoxazolyl analog balances lipophilicity (XLogP ~1.0) and polarity (PSA ~32.3 Ų), favoring blood-brain barrier penetration for CNS targets .
Biological Activity
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- is a complex organic compound characterized by its unique spirocyclic structure, which integrates a bicyclic framework with nitrogen atoms. This structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features a bicyclic system where two rings are interconnected through a nitrogen atom, classifying it as a heterocyclic spiro compound. The isoxazole moiety enhances its reactivity and interaction with biological targets, potentially leading to significant pharmacological properties.
Biological Activities
Research has indicated that spiro compounds exhibit diverse biological activities, including:
- Anticancer Properties : Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- has been studied for its potential to inhibit cancer cell proliferation. Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines such as colon and prostate cancer cells .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it has been suggested that spiro compounds can act as inhibitors of SMYD proteins, which are implicated in several cancers .
- Neuropharmacological Effects : Some studies suggest that spiro compounds may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
The mechanism of action for spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- likely involves binding to specific molecular targets within the body. This binding can modulate signaling pathways that lead to therapeutic effects, particularly in the context of cancer treatment.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other similar spiro compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Spiro[4.5]decane | Two carbocyclic rings | Simpler structure; less complex than target compound |
| Spiro[indoline] | Contains an indole moiety | Known for psychoactive properties |
| Spiro[piperidine] | Incorporates piperidine rings | Potential use in analgesics |
| Spirooxindole | Contains oxindole moiety | Notable for anticancer activity |
This table highlights the distinctiveness of spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- particularly due to its heterocyclic nature and specific biological activities that may not be present in simpler or more commonly studied spiro compounds.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], exploring their biological activities:
- A study demonstrated that derivatives of this compound exhibited potent anticancer activity against various cell lines, indicating potential for development into therapeutic agents .
- Another research highlighted the synthesis and pharmacological characterization of similar spirocyclic compounds as selective agonists for nicotinic acetylcholine receptors, suggesting a broader spectrum of biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] derivatives?
- Catalyst-free four-component reactions are highly efficient, yielding 84–91% under reflux in ethanol. This method uses aldehydes, 1H-indol-6-amine, and 1H-pyrrol-5(4H)-one, accommodating diverse substituents (electron-donating or withdrawing groups) without compromising efficiency .
- Hydrazine-mediated cyclization : Reactions with NHNH·HO yield spiro-pyrrolo[3,4-d]pyridazines (e.g., 69–85% yields), validated by H NMR, IR, and HRMS .
- [3+2] Cycloaddition : Stereoselective approaches generate isoxazole-dispirobisoxindoles with three contiguous stereocenters, applicable to complex spiro frameworks .
Q. How are these spiro compounds structurally characterized?
- Spectroscopic techniques : H NMR (e.g., δ 1.51–7.59 ppm for spiro[indoline-3,1'-pyrrolizines]), C NMR, and IR confirm backbone and substituent integration .
- HRMS validation : Molecular ions (e.g., m/z 479.2083 for CHNO) verify purity and structural integrity .
- X-ray crystallography : Supplementary data (e.g., IUCr archives) resolve stereochemistry in spiro-β-lactam derivatives .
Q. What are common bioactivity screening protocols for spiro-pyrrolidine derivatives?
- Antibacterial assays : Hydrazide derivatives are tested against Gram-positive/negative strains via broth microdilution, with MIC values correlated to substituent effects (e.g., electron-withdrawing groups enhance activity) .
- Receptor-binding studies : Heterologously expressed receptors (e.g., Drosophila or mouse olfactory receptors) assess agonistic/antagonistic profiles, though methodological variance (e.g., single vs. multi-receptor models) requires careful interpretation .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield spiro compound synthesis?
- Solvent selection : Ethanol outperforms other solvents in four-component reactions due to polarity and boiling point, enabling 89% yields for nitro-substituted derivatives .
- Catalyst tuning : I-catalyzed oxidative coupling (e.g., 2-aminopyridines with N-tosylhydrazones) improves regioselectivity and reduces byproducts .
- Time-temperature profiling : Extended reflux durations (e.g., 12–24 hours) ensure complete cyclization in hydrazine-based syntheses .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological harmonization : Compare receptor-response models (e.g., single-receptor vs. multi-receptor assays) to identify bioelectronic nose calibration biases .
- Meta-analysis : Re-analyze datasets using multidimensional metrics (e.g., chemical feature clustering) to reconcile non-overlapping bioactivity profiles .
- Replication studies : Validate results across labs with standardized protocols (e.g., identical bacterial strains or cell lines) .
Q. What advanced techniques enable stereochemical control in spiro frameworks?
- Stereoselective cycloadditions : [3+2] reactions with azomethine ylides generate dispiro[indole-3,2'-pyrrolizines] with three contiguous stereocenters, guided by chiral auxiliaries or catalysts .
- Dynamic NMR analysis : Monitor ring-flipping kinetics in spiro-azetidinones to predict conformational stability under physiological conditions .
Q. How can computational methods enhance spiro compound design?
- DFT calculations : Predict regioselectivity in cycloadditions (e.g., frontier molecular orbital analysis for [3+2] reactions) .
- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with antibacterial MICs to prioritize synthetic targets .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
